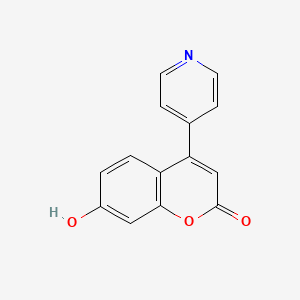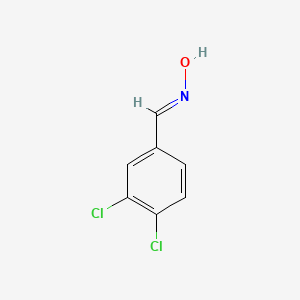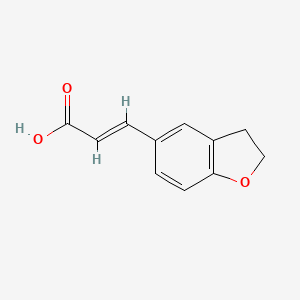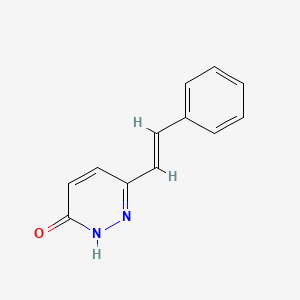
4,4,4-Trifluorobut-2-en-1-ol
概要
説明
4,4,4-Trifluorobut-2-en-1-ol is a useful research compound. Its molecular formula is C4H5F3O and its molecular weight is 126.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Isomerization to Saturated Ketones
4,4,4-Trifluorobut-2-en-1-ol is utilized in isomerization processes to produce saturated ketones. This transformation is facilitated under metal-free conditions using bases such as DBU, and the process is highly stereoselective, especially when optically active substrates are used (Hamada et al., 2017).
Regioselective Tsuji-Trost Reaction
The compound serves as a substrate in the palladium-nanoparticle-catalyzed Tsuji-Trost reaction. This process is applied to 4,4,4-trifluorobut-2-en-1-yl acetate and ethyl(4,4,4-trifluorobut-2-en-1-yl)carbonate with various nucleophiles. Further transformations like hydrogenation, Diels-Alder reaction, and asymmetric dihydroxylation are also investigated (Hemelaere et al., 2015).
Construction of Optically Active CF3-Containing Quaternary Carbon Centers
This compound is instrumental in constructing CF3-containing quaternary carbon centers through stereospecific S(N)2' reaction. The reaction involves Cu(I)-catalyzed Grignard reactions with phosphates from 3-substituted 4,4,4-trifluorobut-2-en-1-ols (Kimura et al., 2004).
Synthesis of N-Substituted Pyridin-2(1H)-imines
This compound is used in synthesizing novel series of N-substituted pyridin-2(1H)-imines. This synthesis involves reactions with primary amines, yielding a variety of products in moderate to high yields (Marangoni et al., 2017).
Preparation of Aromatic and Heteroaromatic Compounds
It is also employed in the preparation of aromatic and heteroaromatic compounds. This includes the oxidation of corresponding propargylic alcohols and their utilization as Michael acceptors (Yamazaki et al., 2021).
Synthesis of Trifluoromethylpyrroles and Related Heterocycles
The compound facilitates the synthesis of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones from α-aminoacids, leading to the formation of pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution (Andrew et al., 2000).
Preparation of CF3-Containing Allenes
This compound is crucial in synthesizing trifluoromethylated allenes. The process involves transforming 4,4,4-trifluorobut-2-yn-1-ols into vinylic iodides, followed by zinc-mediated beta-elimination, to produce target molecules in good yields (Yamazaki et al., 2006).
Acid-Promoted Cyclization into CF3-Indenes
The acid-promoted cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles into 1-aryl-3-trifluoromethyl-1H-indenes is another application. This reaction proceeds through CF3-allyl cations and shows regioselective cyclization (Martynov et al., 2017).
Synthesis of Trifluoromethylated Arylhydrazones
This compound is used in the synthesis of trifluoromethyl-containing arylhydrazones. The process involves azo-coupling with different aromatic diazonium salts, leading to the formation of a series of arylhydrazones (Jiang & Zhu, 2008).
Synthesis of Trifluoromethylated Oxaphospholenes
This compound is used in the iodocyclization of fluorine-containing allenic phosphonates to produce trifluoromethylated oxaphospholenes. This reaction offers moderate to good yields under mild conditions (Li et al., 2010).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
It is known to be a key intermediate in various organic synthesis reactions .
Mode of Action
It is primarily used as a reactant in chemical synthesis, where it interacts with other compounds to form new products .
Biochemical Pathways
As an intermediate in chemical synthesis, it likely participates in various reactions, influencing the pathways of those reactions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
As an intermediate in chemical synthesis, its primary effect is likely the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluorobut-2-en-1-ol. For instance, it should be stored at 2-8℃ to maintain its stability . It’s also noted that the compound should be handled with care as it can cause irritation to the eyes, respiratory system, and skin .
生化学分析
Biochemical Properties
4,4,4-Trifluorobut-2-en-1-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The compound is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the conversion of this compound to its corresponding aldehyde or ketone, facilitating further biochemical transformations. Additionally, the presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These findings highlight the importance of considering the temporal dynamics of the compound in experimental setups .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals. These localization patterns can affect the compound’s activity and function, as it can interact with different sets of biomolecules in distinct cellular compartments .
特性
IUPAC Name |
(E)-4,4,4-trifluorobut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWQLLIVDODPQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-53-3, 83706-94-9 | |
| Record name | 2-Buten-1-ol, 4,4,4-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid](/img/structure/B1310110.png)







![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)



